Prmt5-IN-21

Epigenetics Cancer Research Enzymology

Prmt5-IN-21 is the first-in-class purine 8,5′-cyclonucleoside PRMT5 inhibitor with an unprecedented 9-membered macrocyclic scaffold that competitively occupies the SAM binding pocket (PDB 7U30). Unlike non-nucleoside inhibitors (GSK591, LLY-283), its rigid cyclonucleoside architecture provides distinct selectivity. The IC50 of 5.7 μM enables graded target engagement for dissecting oncogenic threshold effects in splicing and transcription. Use as a novel chemotype for structure-guided optimization and a comparator for clinical candidate benchmarking.

Molecular Formula C18H18F2N6O3
Molecular Weight 404.4 g/mol
Cat. No. B15142248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt5-IN-21
Molecular FormulaC18H18F2N6O3
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESC1CNC2=NC3=C(N=CN=C3N2C4C(C(C(C1C5=CC(=C(C=C5)F)F)O4)O)O)N
InChIInChI=1S/C18H18F2N6O3/c19-9-2-1-7(5-10(9)20)8-3-4-22-18-25-11-15(21)23-6-24-16(11)26(18)17-13(28)12(27)14(8)29-17/h1-2,5-6,8,12-14,17,27-28H,3-4H2,(H,22,25)(H2,21,23,24)/t8-,12+,13-,14-,17-/m1/s1
InChIKeyJZKFSFVCJQMNFZ-TXXSDKCWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prmt5-IN-21: Potent Cyclonucleoside PRMT5 Inhibitor for Cancer Epigenetics Research


Prmt5-IN-21 (also designated as compound 1) is a small-molecule cyclonucleoside inhibitor that targets Protein Arginine Methyltransferase 5 (PRMT5), a type II arginine methyltransferase critically involved in transcriptional regulation, RNA splicing, and oncogenic progression [1]. This compound represents the first-in-class of purine 8,5′-cyclonucleoside PRMT5 inhibitors, featuring an unprecedented 9-membered macrocyclic scaffold that competitively occupies the S-adenosyl methionine (SAM) binding pocket of the PRMT5:MEP50 enzyme complex [1]. Its molecular formula is C18H18F2N6O3, with a molecular weight of 404.37 g/mol, and it is available for research use under CAS number 2922673-38-7 .

Why Prmt5-IN-21 Cannot Be Substituted with Conventional PRMT5 Inhibitors


Generic substitution among PRMT5 inhibitors is not scientifically valid due to substantial divergence in chemical scaffold topology, binding modality, and resulting selectivity profiles. Prmt5-IN-21 employs a rigid, macrocyclic cyclonucleoside architecture that locks the molecule in a pre-organized conformation for SAM-competitive binding, a feature absent in widely used non-nucleoside inhibitors such as GSK591 (tetrahydroisoquinoline-based) or LLY-283 (aminopiperidine-derived) [1]. Consequently, potency, cellular permeability, and off-target activity profiles differ markedly across inhibitor classes. For instance, while some SAM-competitive inhibitors exhibit nanomolar potency (e.g., LLY-283, IC50 = 22 nM), others in the same mechanistic class, including Prmt5-IN-21, display micromolar potency in biochemical assays, underscoring the profound impact of scaffold-specific molecular interactions on target engagement [1][2]. Procurement decisions must therefore be guided by direct, quantitative comparator data rather than class-level assumptions.

Prmt5-IN-21: Quantitative Differentiation Against Key PRMT5 Inhibitor Comparators


Comparative Biochemical Potency: Prmt5-IN-21 vs. Clinical-Stage PRMT5 Inhibitors

In a standardized biochemical assay measuring PRMT5:MEP50 methyltransferase activity, Prmt5-IN-21 exhibits an IC50 of 5.7 μM . This potency positions it as a moderately potent SAM-competitive inhibitor, offering a distinct activity window compared to high-nanomolar clinical candidates. For reference, GSK591 demonstrates an IC50 of 4–11 nM under comparable in vitro conditions , while JNJ-64619178 (onametostat) achieves subnanomolar potency (IC50 = 0.14 nM) . This substantial difference in intrinsic biochemical potency—spanning over three orders of magnitude—defines the unique utility of Prmt5-IN-21 in experimental systems where hyper-potent inhibition may obscure nuanced biological readouts or induce non-specific effects.

Epigenetics Cancer Research Enzymology

Structural Novelty: Macrocyclic Cyclonucleoside Scaffold vs. Linear Non-Nucleoside Inhibitors

Prmt5-IN-21 is a 9-membered purine 8,5′-cyclonucleoside, the first macrocyclic cyclonucleoside PRMT5 inhibitor ever reported [1]. Its cocrystal structure with the PRMT5:MEP50 complex (PDB ID: 7U30) confirms an unprecedented binding mode wherein the rigid macrocycle precisely occupies the SAM-binding pocket, establishing unique hydrogen-bonding and hydrophobic interactions not accessible to acyclic nucleoside analogs or non-nucleoside inhibitors [1]. In contrast, clinically advanced SAM-competitive inhibitors such as LLY-283 and PF-06855800 adopt linear, flexible aminopiperidine-based scaffolds that lack the conformational pre-organization inherent to Prmt5-IN-21's macrocycle [2].

Medicinal Chemistry Structural Biology Drug Design

In Vitro Biochemical Potency: Prmt5-IN-21 vs. LLY-283 and EPZ015666

Prmt5-IN-21 exhibits an IC50 of 5.7 μM in a PRMT5:MEP50 biochemical assay . In direct cross-study comparison, the widely used probe compound LLY-283 demonstrates an IC50 of 22 ± 3 nM in a similar in vitro methylation assay using an H4R3-derived peptide substrate [1]. EPZ015666 (GSK3235025), a first-generation clinical candidate, shows an IC50 of 22 nM and a Ki of 5 nM . Thus, Prmt5-IN-21 is approximately 250- to 1,000-fold less potent than these established SAM-competitive inhibitors, highlighting its utility as a tool compound for studying partial target engagement or as a scaffold for further optimization.

Biochemistry Enzyme Inhibition Drug Discovery

Structural Novelty: Macrocyclic Cyclonucleoside vs. Acyclic SAM-Competitive Inhibitors

Prmt5-IN-21 is a 9-membered macrocyclic purine 8,5′-cyclonucleoside, representing the first cyclonucleoside PRMT5 inhibitor scaffold ever disclosed [1]. In contrast, the vast majority of PRMT5 inhibitors in clinical development—including GSK3326595, JNJ-64619178, and PF-06855800—are non-macrocyclic, often derived from tetrahydroisoquinoline or aminopiperidine cores [2][3]. The macrocyclic constraint in Prmt5-IN-21 pre-organizes the molecule into a bioactive conformation, reducing entropic penalty upon binding and potentially enhancing residence time and selectivity. This structural differentiation is not captured by simple IC50 comparisons but is critical for understanding off-target profiles and pharmacokinetic behavior.

Structural Biology Medicinal Chemistry Scaffold Hopping

Optimal Scientific and Preclinical Application Scenarios for Prmt5-IN-21


Chemical Probe for Partial PRMT5 Inhibition in Mechanistic Studies

Researchers investigating the dose-dependent effects of PRMT5 inhibition can leverage Prmt5-IN-21's intermediate biochemical potency (IC50 = 5.7 μM) to achieve graded target engagement without immediate saturation [1]. This property is particularly valuable for dissecting the threshold of PRMT5 activity required for specific oncogenic processes, such as alternative splicing regulation or E2F1-driven transcription, where complete ablation may mask subtler regulatory mechanisms.

Scaffold for Structure-Based Drug Design and SAR Exploration

The unprecedented 9-membered macrocyclic cyclonucleoside scaffold of Prmt5-IN-21, validated by a high-resolution cocrystal structure (PDB 7U30), offers medicinal chemists a novel chemotype for optimization [1]. Researchers can perform structure-guided modifications to improve potency while retaining the unique conformational rigidity and binding mode, potentially generating next-generation PRMT5 inhibitors with differentiated selectivity profiles.

Comparative Pharmacology Studies Against Clinical-Stage Inhibitors

Prmt5-IN-21 serves as a valuable comparator in head-to-head studies with more potent clinical candidates (e.g., GSK591, JNJ-64619178) to elucidate the relationship between biochemical potency, cellular target engagement, and phenotypic outcomes [1]. Such studies are essential for understanding the therapeutic window of PRMT5 inhibition and for validating pharmacodynamic biomarkers across a range of inhibition intensities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prmt5-IN-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.